molecular formula C26H25N5O2S B2585344 3-(4-TERT-BUTYLBENZENESULFONYL)-N-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866848-19-3

3-(4-TERT-BUTYLBENZENESULFONYL)-N-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2585344
CAS No.: 866848-19-3
M. Wt: 471.58
InChI Key: RQFJSMWQAZSGFF-UHFFFAOYSA-N
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Description

3-(4-TERT-BUTYLBENZENESULFONYL)-N-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a triazoloquinazoline derivative characterized by a fused [1,2,3]triazolo[1,5-a]quinazoline core. Key structural features include:

  • 3-Methylphenylamine group: A meta-substituted aromatic amine at position 5, influencing steric and electronic interactions with biological targets .
  • Molecular formula: Estimated as C₂₇H₂₈N₄O₂S (molecular weight ~472.6 g/mol), derived from structural analogs in evidence .

Triazoloquinazolines are studied for diverse pharmacological applications, including anticancer and antimicrobial activities, though activity varies significantly with substituents .

Properties

IUPAC Name

3-(4-tert-butylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2S/c1-17-8-7-9-19(16-17)27-23-21-10-5-6-11-22(21)31-24(28-23)25(29-30-31)34(32,33)20-14-12-18(13-15-20)26(2,3)4/h5-16H,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFJSMWQAZSGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-Butylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving an azide and an alkyne. This step is often catalyzed by copper(I) salts under mild conditions.

    Quinazoline Ring Formation: The triazole intermediate is then subjected to a cyclization reaction with an appropriate precursor to form the quinazoline ring. This step may involve the use of strong acids or bases to facilitate the cyclization.

    Introduction of the tert-Butylbenzenesulfonyl Group: The tert-butylbenzenesulfonyl group is introduced through a sulfonylation reaction using tert-butylbenzenesulfonyl chloride and a suitable base, such as triethylamine.

    N-Methylation: The final step involves the N-methylation of the quinazoline ring using a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener and more sustainable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-Butylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-tert-Butylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-tert-Butylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Key Observations :

  • Methoxy and ethoxy substituents (e.g., in and ) enhance solubility but may reduce cell permeability .
  • Trifluoromethyl groups (e.g., ) introduce strong electron-withdrawing effects, altering reactivity and binding kinetics .

Anticancer Activity

  • Triazoloquinazolines vs. The target compound’s tert-butylbenzenesulfonyl group may enhance hydrophobic interactions with kinase targets, but its triazoloquinazoline core could limit potency relative to pyrimidine analogs .

Antimicrobial and Herbicidal Activity

    Biological Activity

    3-(4-tert-butylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS Number: 1351858-49-5) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

    • Molecular Formula : C21H24N4O2S
    • Molecular Weight : 400.6 g/mol
    • Structure : The compound features a triazole ring fused with a quinazoline moiety, which is critical for its biological activity.

    Anticancer Activity

    Recent studies have indicated that the compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

    • Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspase pathways.
    • Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, effectively halting their proliferation.

    Case Study: In Vitro Analysis

    A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated:

    Cell LineIC50 (µM)Mechanism
    MCF-715.2Apoptosis via caspase activation
    HeLa12.8G2/M phase arrest

    Antimicrobial Activity

    The compound has also been tested for antimicrobial properties against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined using the MTT assay method.

    Antimicrobial Efficacy Data

    MicroorganismMIC (µg/mL)Activity Type
    Staphylococcus aureus32Bactericidal
    Escherichia coli64Bacteriostatic
    Candida albicans16Fungicidal

    The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

    • Inhibition of Enzymatic Activity : It is believed to inhibit key enzymes involved in cell division and metabolism.
    • Disruption of Membrane Integrity : The sulfonyl group may enhance membrane permeability, leading to cell lysis in microbial pathogens.

    Safety Profile and Toxicity

    Initial toxicity assessments indicate that the compound exhibits low toxicity in non-cancerous cell lines at therapeutic doses. Further studies are required to fully establish its safety profile.

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